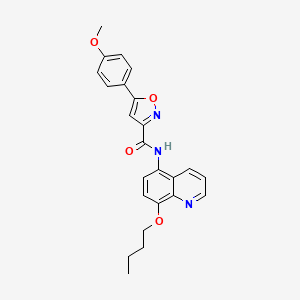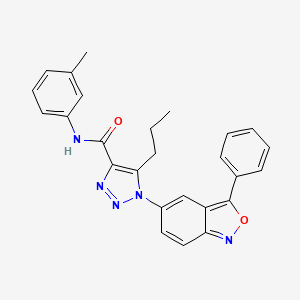
N-(3-fluorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpropoxy group, and a pyridinyl group attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl chloride with 2-methylpropyl alcohol to form the intermediate 3-fluorobenzyl-2-methylpropyl ether. This intermediate is then reacted with 2-aminopyridine and benzoyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluorbenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamid kann Anwendungen in folgenden Bereichen haben:
Chemie: Als Baustein für komplexere Moleküle.
Biologie: Potenzieller Einsatz als Sonde oder Ligand in biochemischen Assays.
Medizin: Mögliche therapeutische Anwendungen, z. B. in der Arzneimittelentwicklung zur gezielten Ansprache spezifischer Rezeptoren oder Enzyme.
Industrie: Einsatz bei der Synthese von fortschrittlichen Materialien oder als Zwischenprodukt bei der Produktion anderer Chemikalien.
5. Wirkmechanismus
Der Wirkmechanismus hängt von der jeweiligen Anwendung ab. In einem medizinischen Kontext kann die Verbindung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren. Das Vorhandensein der Fluorbenzyl- und Pyridinyl-Gruppen deutet auf potenzielle Wechselwirkungen mit hydrophoben Taschen und aromatischen Resten in Proteinen hin.
Wirkmechanismus
The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen können andere Benzamide mit verschiedenen Substituenten umfassen. Zum Beispiel:
N-(3-Chlorbenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamid: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Fluor.
N-(3-Fluorbenzyl)-4-(2-ethylpropoxy)-N-(pyridin-2-yl)benzamid: Ähnliche Struktur, jedoch mit einer Ethylgruppe anstelle einer Methylgruppe.
Die Einzigartigkeit von N-(3-Fluorbenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamid liegt in seiner spezifischen Kombination von Substituenten, die ihm möglicherweise einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H23FN2O2 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H23FN2O2/c1-17(2)16-28-21-11-9-19(10-12-21)23(27)26(22-8-3-4-13-25-22)15-18-6-5-7-20(24)14-18/h3-14,17H,15-16H2,1-2H3 |
InChI-Schlüssel |
GYNVKXALZALVJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-4-methyl-6-oxo-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11300270.png)
![2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11300282.png)
![5-[6-(3,4-Dimethylphenyl)-2,3,4,7-tetrahydro-1-methyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methyl-3-thiophenecarboxylic Acid, Ethyl Ester](/img/structure/B11300283.png)
![N-butyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11300289.png)
![7-(4-Methoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11300291.png)
![N-(2-chloro-4,6-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11300293.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide](/img/structure/B11300304.png)

![N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11300312.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11300316.png)


![6-fluoro-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11300329.png)
